molecular formula C8H6BrClO B1292022 1-(4-Bromo-3-chlorophenyl)ethanone CAS No. 3114-31-6

1-(4-Bromo-3-chlorophenyl)ethanone

Cat. No. B1292022
CAS RN: 3114-31-6
M. Wt: 233.49 g/mol
InChI Key: GODIGXNJTHCLHB-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)ethanone is a chemical compound with the molecular formula C8H6BrClO . It has a molecular weight of 233.49 .


Synthesis Analysis

The synthesis of 1-(4-Bromo-3-chlorophenyl)ethanone involves the reaction of 4-bromoacetophenone with aluminium chloride in dichloromethane at 0° C . Chlorine is then bubbled through the medium at 0° C . The reaction mixture is stirred at room temperature for 12 hours and then hydrolyzed . The phases are separated after settling has taken place, the aqueous phase is extracted with dichloromethane, the organic phases are dried over magnesium sulphate and the solvents are evaporated off under reduced pressure . The residue obtained is recrystallized from hexane .


Molecular Structure Analysis

The InChI code for 1-(4-Bromo-3-chlorophenyl)ethanone is 1S/C8H6BrClO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 .


Physical And Chemical Properties Analysis

1-(4-Bromo-3-chlorophenyl)ethanone is a solid at room temperature . The compound’s exact boiling point, melting point, and density are not specified in the available literature .

Safety and Hazards

1-(4-Bromo-3-chlorophenyl)ethanone is classified as a warning hazard . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Mechanism of Action

Mode of Action

Aromatic ketones can undergo a variety of chemical reactions. For example, they can react with nucleophiles in a reaction known as nucleophilic acyl substitution . In biological systems, this could potentially lead to the modification of proteins or other biomolecules.

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Aromatic ketones, like “1-(4-Bromo-3-chlorophenyl)ethanone”, are typically lipophilic (fat-soluble), which can affect their absorption and distribution . They might be metabolized in the liver by enzymes such as the cytochrome P450 system .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of a compound. For example, the reactivity of “1-(4-Bromo-3-chlorophenyl)ethanone” might be affected by the pH of its environment .

properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODIGXNJTHCLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625371
Record name 1-(4-Bromo-3-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-chlorophenyl)ethanone

CAS RN

3114-31-6
Record name 1-(4-Bromo-3-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-3-chlorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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